molecular formula C14H9BrO2 B11834416 2-Benzoyl-5-bromobenzaldehyde

2-Benzoyl-5-bromobenzaldehyde

Cat. No.: B11834416
M. Wt: 289.12 g/mol
InChI Key: KGIMTMAGYQKXMR-UHFFFAOYSA-N
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Description

2-Benzoyl-5-bromobenzaldehyde is an organic compound with the molecular formula C14H9BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzoyl group at the second position and a bromine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-bromobenzaldehyde can be achieved through several methods. One common approach involves the bromination of benzaldehyde derivatives followed by the introduction of a benzoyl group. For example, a two-step, one-pot reduction/cross-coupling procedure can be employed. This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include selective oxidation of bromobenzyl alcohol to bromobenzaldehyde, followed by further functionalization to introduce the benzoyl group .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-bromobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Benzoyl-5-bromobenzoic acid.

    Reduction: 2-Benzoyl-5-bromobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Benzoyl-5-bromobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-bromobenzaldehyde involves its reactivity with various chemical reagents. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The bromine atom can participate in substitution reactions, making the compound versatile for different synthetic applications. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzaldehyde: Lacks the benzoyl group, making it less versatile in certain reactions.

    5-Bromobenzaldehyde: Similar structure but without the benzoyl group at the second position.

    2-Benzoylbenzaldehyde: Similar but without the bromine atom at the fifth position.

Uniqueness

2-Benzoyl-5-bromobenzaldehyde is unique due to the presence of both a benzoyl group and a bromine atom on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

2-benzoyl-5-bromobenzaldehyde

InChI

InChI=1S/C14H9BrO2/c15-12-6-7-13(11(8-12)9-16)14(17)10-4-2-1-3-5-10/h1-9H

InChI Key

KGIMTMAGYQKXMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

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